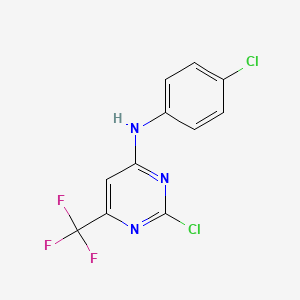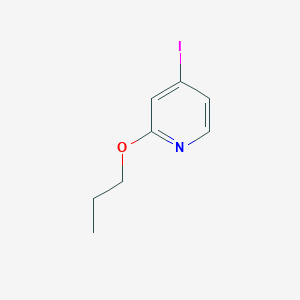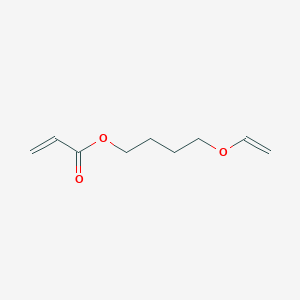
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyran ring fused with a pyrrolidine moiety, making it a versatile scaffold in medicinal chemistry and organic synthesis. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with pyrrolidine and subsequent oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyran and pyrrolidine derivatives, such as:
- 4-Methyl-6-phenyl-2-(pyrrolidin-1-yl)pyrimidine
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
Uniqueness
What sets 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile apart is its unique combination of the pyran and pyrrolidine moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
477795-09-8 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
6-(4-methylphenyl)-2-oxo-4-pyrrolidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O2/c1-12-4-6-13(7-5-12)16-10-15(19-8-2-3-9-19)14(11-18)17(20)21-16/h4-7,10H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
QPSYPGRDTONXKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidin-5-ol](/img/structure/B8686209.png)
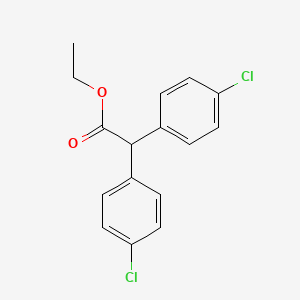


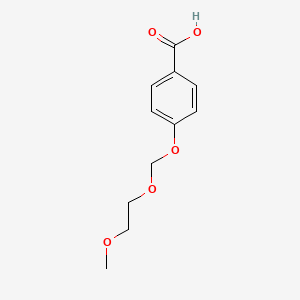
![Dimethyl [(4-aminophenyl)methyl]phosphonate](/img/structure/B8686244.png)

![N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide)](/img/structure/B8686263.png)
